molecular formula C9H7NOS B12442084 6-Methylbenzo[d]thiazole-2-carbaldehyde

6-Methylbenzo[d]thiazole-2-carbaldehyde

Katalognummer: B12442084
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: XSPBUMIUKNGTGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. Common methods include:

Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

6-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methylbenzo[d]thiazole-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new drugs, particularly as inhibitors of enzymes like monoamine oxidase.

    Industry: It is used in the production of dyes, biocides, and fungicides

Wirkmechanismus

The mechanism of action of 6-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like monoamine oxidase by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

6-Methylbenzo[d]thiazole-2-carbaldehyde can be compared with other benzothiazole derivatives, such as:

    2-Methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Eigenschaften

Molekularformel

C9H7NOS

Molekulargewicht

177.22 g/mol

IUPAC-Name

6-methyl-1,3-benzothiazole-2-carbaldehyde

InChI

InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3

InChI-Schlüssel

XSPBUMIUKNGTGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.